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Compound of Interest

Compound Name: (Z)-hex-3-en-1-yne

Cat. No.: B095483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-hex-
3-en-1-yne. Due to the limited availability of public experimental spectra for this specific

compound, this guide presents expected spectroscopic values based on the analysis of its

functional groups and data from similar chemical structures. It also includes detailed

experimental protocols for acquiring such data and a logical workflow for spectroscopic

analysis.

Physicochemical Properties
Property Value Source

IUPAC Name (Z)-hex-3-en-1-yne [1]

Molecular Formula C₆H₈ [1]

Molecular Weight 80.13 g/mol [1]

Canonical SMILES CCC=CC#C [1]

InChI Key
CLFYLNSQRWCJAY-

WAYWQWQTSA-N
[1]

CAS Number 17669-38-4 [1]
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Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (Z)-hex-3-en-1-yne.

These values are predicted based on the chemical structure and typical spectroscopic ranges

for its constituent functional groups, namely a cis-alkene and a terminal alkyne.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Multiplicity Assignment

~ 5.5 - 6.0 m CH=CH

~ 3.0 m C≡CH

~ 2.2 q CH₂

~ 1.0 t CH₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Assignment

~ 130 - 140 =CH

~ 105 - 115 =CH

~ 80 - 90 ≡C-H

~ 70 - 80 -C≡

~ 20 - 30 CH₂

~ 10 - 15 CH₃

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Sharp ≡C-H stretch

~ 3020 Medium =C-H stretch

~ 2100 Medium C≡C stretch

~ 1650 Medium C=C stretch (cis)

~ 700 Strong =C-H bend (cis)

Mass Spectrometry (MS) (Predicted)
m/z Interpretation

80 [M]⁺ (Molecular Ion)

79 [M-H]⁺

65 [M-CH₃]⁺

53 [M-C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (Z)-hex-3-en-1-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of the molecule.

Materials:

NMR Spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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(Z)-hex-3-en-1-yne sample

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of (Z)-hex-3-en-1-yne in 0.5-0.7 mL of

CDCl₃ containing 0.03% TMS in an NMR tube.

Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b095483?utm_src=pdf-body
https://www.benchchem.com/product/b095483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic

vibrational frequencies.

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

(Z)-hex-3-en-1-yne sample

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

Sample Preparation: Place a drop of the neat liquid sample of (Z)-hex-3-en-1-yne onto a salt

plate. Place a second salt plate on top to create a thin liquid film.

Background Spectrum: Acquire a background spectrum of the empty sample compartment to

subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR

spectrometer.

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a

desiccator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b095483?utm_src=pdf-body
https://www.benchchem.com/product/b095483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to

assess its purity.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer

Helium (carrier gas)

Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

(Z)-hex-3-en-1-yne sample

Volatile solvent (e.g., dichloromethane) for sample dilution

Procedure:

Sample Preparation: Prepare a dilute solution of (Z)-hex-3-en-1-yne (e.g., 1 mg/mL) in a

volatile solvent.

GC-MS Instrument Setup:

Injector: Set the injector temperature to a value that ensures rapid vaporization without

thermal decomposition (e.g., 250 °C).

Column: Use a suitable temperature program for the GC oven to separate the compound

from any impurities. A typical program might be: hold at 40 °C for 2 minutes, then ramp at

10 °C/min to 200 °C.

Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole

temperature (e.g., 150 °C). Use electron ionization (EI) at 70 eV. Set the mass scan range

(e.g., m/z 35-350).

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Data Acquisition: The GC will separate the components of the sample, and the MS will

record the mass spectrum of the eluting compounds.

Data Analysis:

Identify the peak corresponding to (Z)-hex-3-en-1-yne in the total ion chromatogram

(TIC).

Analyze the mass spectrum of this peak to determine the molecular ion and the

fragmentation pattern.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of (Z)-hex-3-en-1-yne.

Caption: Workflow for the spectroscopic analysis of (Z)-hex-3-en-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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